Benzene, 1-fluoro-4-[(1-methylethyl)thio]-
Overview
Description
Benzene, 1-fluoro-4-[(1-methylethyl)thio]- is an organic compound with the molecular formula C10H13FS It is a derivative of benzene, where a fluorine atom and an isopropylthio group are substituted at the para positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-fluoro-4-[(1-methylethyl)thio]- typically involves the nucleophilic substitution reaction of 1-fluoro-4-nitrobenzene with isopropylthiol in the presence of a base such as potassium carbonate. The reaction is carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and recrystallization.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: Benzene, 1-fluoro-4-[(1-methylethyl)thio]- can undergo electrophilic aromatic substitution reactions. Common reagents include halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).
Oxidation Reactions: The isopropylthio group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The compound can be reduced under catalytic hydrogenation conditions to remove the fluorine atom or reduce the nitro group if present.
Common Reagents and Conditions
Electrophilic Substitution: Halogens, nitric acid, sulfuric acid.
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas with a palladium catalyst.
Major Products Formed
Substitution: Halogenated or nitrated derivatives.
Oxidation: Sulfoxides or sulfones.
Reduction: De-fluorinated or reduced nitro derivatives.
Scientific Research Applications
Benzene, 1-fluoro-4-[(1-methylethyl)thio]- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which Benzene, 1-fluoro-4-[(1-methylethyl)thio]- exerts its effects depends on its chemical reactivity. The fluorine atom and isopropylthio group can participate in various chemical reactions, influencing the compound’s interaction with other molecules. The molecular targets and pathways involved are typically studied through computational chemistry and experimental assays to understand its behavior in different environments.
Comparison with Similar Compounds
Similar Compounds
Benzene, 1-fluoro-4-methyl-: Similar structure but with a methyl group instead of an isopropylthio group.
Benzene, 1-chloro-4-[(1-methylethyl)thio]-: Similar structure but with a chlorine atom instead of a fluorine atom.
Benzene, 1-fluoro-4-ethylthio-: Similar structure but with an ethylthio group instead of an isopropylthio group.
Uniqueness
Benzene, 1-fluoro-4-[(1-methylethyl)thio]- is unique due to the presence of both a fluorine atom and an isopropylthio group, which confer distinct chemical properties. The fluorine atom increases the compound’s reactivity in substitution reactions, while the isopropylthio group can undergo oxidation and reduction reactions, making it versatile for various applications.
Properties
IUPAC Name |
1-fluoro-4-propan-2-ylsulfanylbenzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FS/c1-7(2)11-9-5-3-8(10)4-6-9/h3-7H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTILYSFCPAHYSE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=CC=C(C=C1)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60482924 | |
Record name | Benzene, 1-fluoro-4-[(1-methylethyl)thio]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60482924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
702-13-6 | |
Record name | 1-Fluoro-4-[(1-methylethyl)thio]benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=702-13-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene, 1-fluoro-4-[(1-methylethyl)thio]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60482924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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